molecular formula C12H14Cl2N2O3S B273181 1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine

1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine

Cat. No. B273181
M. Wt: 337.2 g/mol
InChI Key: GWLSPAWZUGPFKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine, also known as ADSP, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine acts as a competitive antagonist of the 5-HT1A receptor, which is a subtype of serotonin receptor. Serotonin is a neurotransmitter that plays a crucial role in regulating various physiological processes, including mood, appetite, and sleep. By blocking the activity of the 5-HT1A receptor, 1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine can modulate the activity of serotonin and its downstream signaling pathways.
Biochemical and Physiological Effects
1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine has been shown to have a range of biochemical and physiological effects, including the modulation of serotonin signaling pathways and the regulation of various physiological processes. In animal studies, 1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine has been shown to have anxiolytic and antidepressant-like effects, indicating its potential as a therapeutic agent for the treatment of mood disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine is its specificity for the 5-HT1A receptor, which allows researchers to selectively modulate serotonin signaling pathways. However, one of the limitations of 1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine is its relatively low potency, which can make it challenging to achieve the desired effects at lower concentrations.

Future Directions

There are several future directions for the research on 1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine. One area of interest is the development of more potent 1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine analogs that can be used at lower concentrations. Another area of interest is the investigation of the potential therapeutic applications of 1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine in the treatment of mood disorders and other neurological conditions.
Conclusion
In conclusion, 1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine is a compound that has gained significant attention in scientific research due to its potential applications in various fields. Its specificity for the 5-HT1A receptor makes it a valuable tool for the study of serotonin signaling pathways, and its biochemical and physiological effects suggest its potential as a therapeutic agent. Further research is needed to explore the full potential of 1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine and its analogs in various fields of research.

Synthesis Methods

1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine can be synthesized using a series of chemical reactions involving piperazine, acetic anhydride, and 2,5-dichlorobenzenesulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine, resulting in the formation of 1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine as a white solid.

Scientific Research Applications

1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine has been extensively studied for its potential applications in various fields of research. One of the most significant applications of 1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine is in the field of neuroscience, where it has been used as a tool to study the function of neurotransmitter receptors. 1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine acts as a competitive antagonist of the 5-HT1A receptor, which is a subtype of serotonin receptor. By blocking the activity of this receptor, 1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine can help researchers better understand the role of serotonin in various physiological processes.

properties

Product Name

1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine

Molecular Formula

C12H14Cl2N2O3S

Molecular Weight

337.2 g/mol

IUPAC Name

1-[4-(2,5-dichlorophenyl)sulfonylpiperazin-1-yl]ethanone

InChI

InChI=1S/C12H14Cl2N2O3S/c1-9(17)15-4-6-16(7-5-15)20(18,19)12-8-10(13)2-3-11(12)14/h2-3,8H,4-7H2,1H3

InChI Key

GWLSPAWZUGPFKP-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

Canonical SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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